

Propargyl-PEG6-Boc molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl-PEG6-Boc*

Cat. No.: *B610268*

[Get Quote](#)

In-Depth Technical Guide: Propargyl-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and experimental considerations for **Propargyl-PEG6-Boc**, a heterobifunctional linker crucial in bioconjugation and drug development.

Core Molecular Data

Propargyl-PEG6-Boc, also known as t-Boc-N-Amido-PEG6-propargyl, is a versatile molecule featuring a terminal alkyne group for "click" chemistry, a six-unit polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent functionalization.

Property	Value	References
Chemical Formula	C20H37NO8	[1] [2] [3]
Molecular Weight	419.51 g/mol	[1] [2]
Exact Mass	419.2519	[3]
CAS Number	1262991-52-5	[1] [2] [3]
Purity	>98%	[1] [3]
Appearance	Solid powder	[3]
Solubility	DMSO, DCM, DMF	[1]
Storage	-20°C	[1]

Key Applications in Research and Drug Development

Propargyl-PEG6-Boc is a key reagent in several advanced biochemical and pharmaceutical applications:

- PROTAC® Development: It serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[2\]](#)[\[4\]](#)[\[5\]](#) PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[\[2\]](#)[\[4\]](#)[\[5\]](#) The PEG component of the linker improves the solubility and pharmacokinetic properties of the resulting PROTAC®.
- Click Chemistry: The terminal propargyl group enables covalent modification of azide-containing molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. [\[1\]](#)[\[2\]](#)[\[6\]](#) This highly specific and efficient reaction is widely used for bioconjugation, such as labeling proteins and DNA.[\[7\]](#)
- PEGylation: The PEG chain can be attached to drugs or proteins to increase their stability, solubility, and circulation time in the body.[\[8\]](#)

- Drug Delivery Systems: This linker is integral to creating advanced drug delivery systems like PEGylated liposomes and nanoparticles.^[8] The alkyne group allows for the conjugation of targeting ligands, enhancing the precision of therapeutic delivery.^[8]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - General Protocol

This protocol outlines a general procedure for conjugating **Propargyl-PEG6-Boc** to an azide-containing molecule.

Materials:

- **Propargyl-PEG6-Boc**
- Azide-containing molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA)
- Solvent (e.g., DMSO, DMF, water, or a mixture)

Procedure:

- Dissolve **Propargyl-PEG6-Boc** and the azide-containing molecule in the chosen solvent.
- Prepare a fresh solution of sodium ascorbate.
- Prepare a solution of CuSO₄ and TBTA (if used). TBTA is a ligand that stabilizes the Cu(I) oxidation state.
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

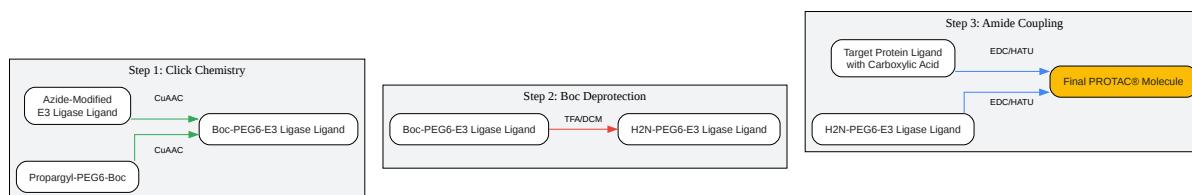
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
- Once the reaction is complete, the desired conjugate can be purified using appropriate chromatographic techniques.

Note: The reaction is generally insensitive to pH in the range of 4-11 and can be performed in aqueous buffers.[\[7\]](#)

Boc Deprotection

The Boc (tert-Butyloxycarbonyl) protecting group can be removed under mild acidic conditions to yield a free amine, which can then be used for further conjugation.

Materials:


- Boc-protected compound (e.g., the product from the CuAAC reaction)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve the Boc-protected compound in DCM.
- Add an excess of TFA to the solution.
- Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
- Upon completion, the solvent and excess TFA can be removed under reduced pressure.
- The resulting amine can be precipitated and washed with a non-polar solvent like diethyl ether.

Experimental Workflow: PROTAC® Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC® molecule using **Propargyl-PEG6-Boc** as a linker.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for PROTAC® synthesis.

This workflow demonstrates the sequential conjugation of an E3 ligase ligand and a target protein ligand to the **Propargyl-PEG6-Boc** linker. The process begins with a click chemistry reaction, followed by Boc deprotection to reveal a primary amine, and concludes with an amide coupling reaction to form the final PROTAC® molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. t-Boc-N-Amido-PEG6-propargyl, 1262991-52-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alkyne | BroadPharm [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. Propargyl PEG | Alkyne PEG, Click Chemistry Linkers | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Propargyl-PEG6-Boc molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610268#propargyl-peg6-boc-molecular-weight-and-formula\]](https://www.benchchem.com/product/b610268#propargyl-peg6-boc-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com